molecular formula C11H5F6NO2 B6345961 3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol CAS No. 1354939-66-4

3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol

Cat. No.: B6345961
CAS No.: 1354939-66-4
M. Wt: 297.15 g/mol
InChI Key: GXLCVEJSVVOZAN-UHFFFAOYSA-N
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Description

3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to an oxazole ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized under acidic conditions to yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol stands out due to its oxazole ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles .

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6NO2/c12-10(13,14)6-1-5(8-4-9(19)20-18-8)2-7(3-6)11(15,16)17/h1-4,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLCVEJSVVOZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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